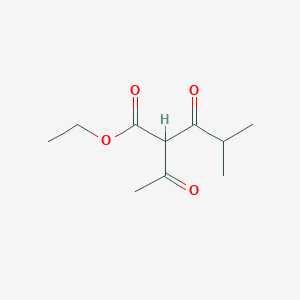

Ethyl 2-acetyl-4-methyl-3-oxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C10H16O4/c1-5-14-10(13)8(7(4)11)9(12)6(2)3/h6,8H,5H2,1-4H3 |

InChI Key |

JTJFOCUKLZZANK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Reaction Kinetics of Ethyl 2 Acetyl 4 Methyl 3 Oxopentanoate

Established Synthetic Pathways

The formation of Ethyl 2-acetyl-4-methyl-3-oxopentanoate is primarily achieved through well-established carbon-carbon bond-forming reactions, with Claisen condensation strategies being the most prominent.

The Claisen condensation is a fundamental reaction that joins two ester molecules or an ester with another carbonyl compound through the action of a strong base, resulting in the formation of a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com The synthesis of the target molecule from ethyl acetoacetate (B1235776) and isobutyryl chloride is a variant known as a "crossed" Claisen condensation, where the enolate of one ester reacts with a different, often more electrophilic, acylating agent. masterorganicchemistry.com

The synthesis of this compound via this route is a direct C-acylation of ethyl acetoacetate. The mechanism begins with the deprotonation of ethyl acetoacetate at the α-carbon (the carbon atom between the two carbonyl groups). The protons on this methylene (B1212753) group are particularly acidic (pKa ≈ 11 in water) due to the resonance stabilization of the resulting carbanion, where the negative charge is delocalized onto both oxygen atoms. masterorganicchemistry.com

A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to quantitatively generate the enolate. wikipedia.org This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This step is a nucleophilic acyl substitution. libretexts.orgchemguide.co.uk The reaction proceeds through a tetrahedral intermediate which subsequently collapses, expelling the chloride ion—an excellent leaving group—to yield the final product, this compound. chemguide.co.uklibretexts.org

| Reactant/Product | Chemical Name | Role in Reaction | Key Structural Feature |

|---|---|---|---|

| Reactant 1 | Ethyl Acetoacetate | Enolate Precursor (Nucleophile) | Active Methylene Group |

| Reactant 2 | Isobutyryl Chloride | Acylating Agent (Electrophile) | Electrophilic Acyl Carbonyl |

| Product | This compound | β,δ-Triketo Ester | 1,3,5-Tricarbonyl System |

The efficiency and yield of the Claisen condensation are highly dependent on the reaction conditions and the choice of catalyst or base.

Base Selection: The choice of base is critical. While alkoxide bases like sodium ethoxide can be used, they establish an equilibrium with the starting ester, which can lead to side reactions like self-condensation. For crossed Claisen reactions involving a highly reactive acylating agent like an acyl chloride, stronger, non-nucleophilic bases such as NaH or LDA are preferred. These bases irreversibly and completely convert the ethyl acetoacetate to its enolate form before the acyl chloride is introduced, minimizing side products. wikipedia.org An alternative strategy involves forming a magnesium enolate using magnesium chloride and a tertiary amine base, which can then be acylated. google.com

Stoichiometry: The reaction requires a stoichiometric amount of base, not a catalytic one. This is because the product, this compound, is a 1,3-dicarbonyl compound that is more acidic than the starting ethyl acetoacetate. The base used for the initial deprotonation will subsequently deprotonate the product, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. libretexts.org An acidic workup is therefore required in the final step to neutralize the base and protonate the product enolate.

Temperature and Solvent: Enolate formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity and prevent degradation or side reactions. The acylation is also controlled at low temperatures. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used as they effectively solvate the cation of the base without interfering with the enolate's reactivity.

| Parameter | Condition | Impact on Yield/Selectivity | Rationale |

|---|---|---|---|

| Base | NaH, LDA | High Yield | Irreversible, quantitative enolate formation minimizes self-condensation. |

| Base | NaOEt | Lower Yield / Side Products | Reversible enolate formation allows for competing reactions. |

| Temperature | Low (-78 °C to 0 °C) | High Selectivity | Reduces rates of undesired side reactions and decomposition. |

| Stoichiometry | >1 Equivalent of Base | Drives Reaction to Completion | Deprotonation of the more acidic product shifts equilibrium. libretexts.org |

| Solvent | Aprotic (THF, Diethyl Ether) | High Yield | Solvates reagents without interfering with the reaction mechanism. |

Beyond the classic Claisen condensation, other modern synthetic strategies offer potential pathways to β-keto esters and related structures.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. Beta-keto esters like ethyl acetoacetate are frequently employed as key building blocks in various MCRs. For instance, in the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, the active methylene group of the β-keto ester acts as the key nucleophilic component. researchgate.net

A well-documented MCR involving ethyl acetoacetate is the synthesis of polyfunctional 4H-pyrans. This reaction typically involves an aldehyde, malononitrile, and ethyl acetoacetate in the presence of a base. The mechanism is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ethyl acetoacetate enolate to the resulting α,β-unsaturated intermediate, which then cyclizes to form the 4H-pyran ring. scielo.org.mx While this specific reaction does not yield this compound, it exemplifies the mechanistic role of β-keto esters in MCRs, suggesting the potential for designing a novel one-pot synthesis for the target molecule or its derivatives.

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective reaction pathways. Beta-keto esters are important substrates and products in biocatalysis. google.com

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the synthesis of β-keto esters via transesterification under mild and environmentally benign conditions. google.com This approach could be applied to synthesize different alkyl ester analogues of the target compound. The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by an alcohol. Lipases can also be used for the kinetic resolution of racemic alcohols via acylation with a β-keto ester. google.comgoogle.com

Furthermore, other enzymes like ketoreductases (KREDs) are employed for the highly regio- and stereoselective reduction of the keto groups in β-keto esters. acs.org This allows for the synthesis of chiral hydroxy-keto esters, which are valuable intermediates for complex molecules like statins. acs.orgresearchgate.net While not a direct synthesis of the target molecule, these enzymatic transformations highlight alternative, highly selective mechanistic pathways for the modification and further functionalization of β-keto esters, offering routes to chiral derivatives that are inaccessible through traditional chemical methods.

Alternative Synthetic Routes and Their Mechanistic Implications

Advanced Mechanistic Investigations

The intricate structure of this compound, which incorporates a β-keto ester and a 1,3-diketone moiety, makes it a compelling subject for mechanistic studies.

Detailed Analysis of Enolization and Tautomeric Equilibria in Solution and Gas Phase

Polycarbonyl compounds like this compound exist as an equilibrium mixture of keto and enol tautomers. This keto-enol tautomerism is a fundamental concept where protons shift between a carbon and an oxygen atom. masterorganicchemistry.combiopchem.education The equilibrium position is highly sensitive to the molecular structure and the surrounding environment, such as the solvent and physical phase (solution or gas). biopchem.educationmissouri.edu

For 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond, creating a pseudo-aromatic ring. biopchem.education The equilibrium can be quantitatively analyzed using techniques like proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which allows for the distinct measurement of protons in both the keto and enol forms due to the slow exchange rate on the NMR timescale. biopchem.educationthermofisher.comyoutube.com

The solvent plays a crucial role in determining the tautomeric balance. missouri.edu

Nonpolar Solvents: In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored.

Polar Solvents: Polar solvents can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form, thus stabilizing the keto tautomer. missouri.edu

In the gas phase, where intermolecular interactions are minimized, the enol form of many β-dicarbonyl compounds is generally more stable. missouri.edu The study of these equilibria provides critical thermodynamic data, such as changes in enthalpy and entropy, which are essential for understanding the compound's reactivity. youtube.com

| Condition | Favored Tautomer | Primary Stabilizing Factor |

|---|---|---|

| Gas Phase | Enol | Intramolecular Hydrogen Bonding |

| Nonpolar Solvent (e.g., Cyclohexane) | Enol | Intramolecular Hydrogen Bonding |

| Polar Aprotic Solvent (e.g., DMSO) | Keto | Solvent-Solute Hydrogen Bonding |

| Polar Protic Solvent (e.g., Water) | Keto | Solvent-Solute Hydrogen Bonding |

Investigation of Nucleophilic Acyl Substitution Mechanisms

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution. This class of reaction is fundamental for carboxylic acid derivatives and proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The mechanism involves:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the π bond and forming a tetrahedral intermediate. libretexts.orgpressbooks.pub

Elimination: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group (in this case, an ethoxide ion). masterorganicchemistry.com

Stereoselective and Enantioselective Synthesis Strategies

The presence of a stereocenter at the C2 and C4 positions of this compound makes stereoselective synthesis a critical area of investigation. Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound, which is vital in fields like pharmacology where different enantiomers can have vastly different biological activities.

For complex molecules like polyketides and polycarbonyl compounds, several strategies are employed:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent reaction to form one stereoisomer over another.

Asymmetric Catalysis: Chiral catalysts (metal complexes or organocatalysts) can create a chiral environment around the reactants, favoring the formation of one enantiomer.

Enzymatic Reductions: Enzymes, such as aldo-keto reductases, can perform highly regio- and stereospecific reductions of keto groups to produce chiral α-hydroxy carbonyl compounds. google.com

Approaches for the enantioselective synthesis of related β-hydroxycarbonyl compounds, which are common intermediates in polyketide biosynthesis, have been developed using methods like titanium-mediated aldol (B89426) reactions. nih.govrsc.org These strategies could potentially be adapted for the stereocontrolled synthesis of derivatives of this compound.

Sustainable Chemistry Aspects in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of complex molecules is essential for minimizing environmental impact. This involves the use of safer solvents, renewable feedstocks, and highly efficient catalytic methods.

Exploration of Green Solvents and Solvent-Free Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of alternative, more environmentally benign solvents or, ideally, solvent-free conditions.

Green Solvents: For reactions involving β-ketoesters, greener solvents such as glycerol (B35011) have been explored. Glycerol, a byproduct of biodiesel production, is biodegradable, non-toxic, and has a high boiling point. It has been successfully used as a medium for the reduction of β-ketoesters. blogspot.com Other green solvents include water, supercritical fluids, and bio-derived solvents like ethyl lactate.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or under solid-phase conditions can significantly reduce waste. researchgate.net Solvent-free Wittig reactions and lipase-catalyzed transesterifications of β-keto esters are examples of this approach. researchgate.netgoogle.com These methods often lead to simpler workup procedures and a lower environmental footprint. allresearchjournal.com

| Methodology | Example Green Solvent/Condition | Key Advantages |

|---|---|---|

| Green Solvent Replacement | Glycerol | Biodegradable, Non-toxic, Renewable |

| Green Solvent Replacement | Ethyl Lactate | Bio-derived, Biodegradable |

| Solvent-Free Reaction | Neat (Reactants only) | Eliminates solvent waste, High atom economy |

| Solvent-Free Reaction | Solid-Phase Grinding/Milling | Reduced energy use, No solvent required |

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers remarkable selectivity (chemo-, regio-, and enantioselectivity) under mild, aqueous conditions.

The synthesis of complex polycarbonyl compounds is analogous to the natural biosynthesis of polyketides. nih.gov Polyketides are assembled by large enzyme complexes called polyketide synthases (PKSs). digitellinc.comnih.gov Harnessing these enzymatic assembly lines or individual enzymes from them offers a powerful tool for organic synthesis. bohrium.com

Lipase-Catalyzed Reactions: Lipases are widely used enzymes in organic synthesis. They can catalyze the transesterification of β-keto esters under solvent-free conditions, providing a green route to these compounds and a method for resolving racemic alcohols. google.comgoogle.com

Chemoenzymatic Synthesis: This approach combines the advantages of chemical synthesis and biocatalysis. Synthetic precursors can be fed to engineered enzymatic pathways to produce novel or "non-natural" polyketide-like molecules. digitellinc.combohrium.com This strategy allows for the creation of structural diversity that might be difficult to achieve through purely chemical or biological methods. nih.gov

Information regarding the atom economy and process intensification of the synthesis of this compound is not available in the currently accessible literature.

Following a comprehensive search for scholarly articles, patents, and research data, no specific studies detailing the atom economy or process intensification methodologies for the synthesis of this compound could be located. While general principles of green chemistry, such as atom economy and process intensification techniques like continuous flow synthesis and microwave-assisted reactions, are widely discussed in the chemical literature, their specific application and quantitative analysis for the synthesis of this particular compound have not been documented in the available resources.

One doctoral thesis briefly mentions the synthesis of this compound through the acylation of ethyl acetoacetate with isobutyryl chloride. tum.de However, this source does not provide any analysis of the reaction's atom economy, yield, E-factor, or any efforts towards process intensification.

Consequently, the creation of a detailed article with data tables and in-depth research findings as requested is not feasible based on the currently available scientific literature. Further research and publication in this specific area would be required to provide the detailed analysis sought.

Reactivity, Derivatization, and Synthetic Transformations of Ethyl 2 Acetyl 4 Methyl 3 Oxopentanoate

Chemo- and Regioselective Functional Group Manipulations

The presence of three distinct carbonyl groups—two ketones and an ester—within Ethyl 2-acetyl-4-methyl-3-oxopentanoate presents both a challenge and an opportunity for selective chemical transformations. The relative reactivity of these groups can be exploited using carefully chosen reagents and reaction conditions to achieve specific functional group manipulations.

Selective Reduction Pathways

The reduction of this compound offers a route to various poly-hydroxy compounds, with the outcome depending on the choice of reducing agent and conditions. The molecule contains three reducible carbonyl groups: the C3-ketone (part of the β-keto ester system), the C5-acetyl ketone, and the ester carbonyl.

Generally, ketones are more readily reduced than esters by hydride reagents. Therefore, selective reduction of one or both ketone groups in the presence of the ester is feasible.

Mild Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of ketones and aldehydes and are known to reduce esters only slowly. Treatment of this compound with NaBH₄ at low temperatures would be expected to selectively reduce the two ketone groups to their corresponding secondary alcohols, leaving the ethyl ester group intact. The relative rate of reduction between the C3-ketone and the C5-ketone would depend on steric hindrance, with the less hindered acetyl ketone potentially reacting faster.

Strong Reducing Agents: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketones and the ester. This non-selective reduction would result in a triol.

Diastereoselective Reductions: For β-hydroxy ketones, which can be formed after the initial reduction of one ketone, diastereoselective reductions can be achieved. For example, the Narasaka-Prasad reduction protocol can be used for the syn-selective reduction of β-hydroxy ketones, while the Evans-Saksena reduction typically yields the anti-diol. youtube.com These methods rely on chelation control to direct the hydride attack from a specific face of the carbonyl group.

| Reducing Agent | Target Carbonyl(s) | Expected Product(s) | Selectivity |

| Sodium Borohydride (NaBH₄) | Ketones | Dihydroxy ester | High chemoselectivity for ketones over the ester |

| Lithium Aluminum Hydride (LiAlH₄) | Ketones and Ester | Triol | Low chemoselectivity |

| Chelation-Controlled Reagents | One ketone, directed by adjacent hydroxyl | Diastereomerically enriched dihydroxy ester | High diastereoselectivity (syn or anti) |

Oxidative Transformations

The oxidative chemistry of this compound is primarily centered on the enolizable β-dicarbonyl moiety. The active methylene (B1212753) proton at the C2 position allows for the formation of an enolate, which is susceptible to electrophilic attack by oxidizing agents.

One of the key oxidative transformations for β-keto esters is α-hydroxylation. This reaction introduces a hydroxyl group at the α-position (C2), creating an α-hydroxy-β-keto ester, a valuable motif in many biologically active compounds. researchgate.net Various reagents can accomplish this, including:

Hypervalent Iodine Reagents: Reagents such as 2-iodoxybenzoic acid (IBX) can be used for the oxidation of β-keto esters. researchgate.net

Metal-Catalyzed Oxidations: Transition metal catalysts, in the presence of an oxidant like molecular oxygen, can facilitate α-hydroxylation.

Biocatalysis: Certain microorganisms, like Pseudomonas putida, have been shown to act as whole-cell biocatalysts for the effective oxidation of β-keto esters under mild, aqueous conditions. researchgate.net

Oxidative cleavage of the dicarbonyl system is also a possibility under harsh conditions, for instance, using strong oxidizing agents like permanganate (B83412) or ozone, which could lead to the fragmentation of the molecule.

Nucleophilic Substitution Reactions at the Ester and Ketone Moieties

The three carbonyl groups in this compound are all electrophilic centers susceptible to nucleophilic attack. The general order of reactivity for carbonyl compounds towards nucleophilic attack is aldehydes > ketones > esters. The reaction pathway—whether it is a nucleophilic addition or a nucleophilic acyl substitution—depends on the nature of the carbonyl group. libretexts.org

At the Ketone Moieties: The C3 and C5 ketones will undergo nucleophilic addition. Strong nucleophiles like Grignard reagents or organolithium compounds will add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

At the Ester Moiety: The ethyl ester will undergo nucleophilic acyl substitution. pressbooks.publibretexts.org In this two-step mechanism (addition-elimination), the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (-OEt) leaving group to form a new carbonyl compound. libretexts.org For example, reaction with an amine would yield an amide, while hydrolysis with sodium hydroxide (B78521) (saponification) would yield the corresponding carboxylate salt after deprotonation of the initially formed β-keto acid. masterorganicchemistry.com

Chemoselectivity among the three carbonyls is a key consideration. The ketones are generally more electrophilic than the ester and would be expected to react preferentially with many nucleophiles. Steric hindrance around the isobutyryl ketone at C3 may direct nucleophiles towards the acetyl ketone at C5.

Transesterification Reactions and Kinetic Studies

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is particularly efficient and selective for β-keto esters compared to simple esters. rsc.org The reaction can be catalyzed by acids, bases, or enzymes. rsc.orgbohrium.com

The enhanced reactivity of β-keto esters in transesterification is often attributed to the formation of an enol intermediate or a chelated complex with a catalyst, which activates the ester carbonyl group. rsc.org The general mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol (ethanol in this case). pressbooks.pub

| Catalyst Type | General Conditions | Advantages |

| Acid Catalysts (e.g., H₂SO₄, TsOH) | Anhydrous conditions | Effective for a broad range of alcohols |

| Base Catalysts (e.g., NaOEt, DBU) | Anhydrous conditions | Often faster than acid catalysis |

| Organocatalysts (e.g., DMAP) | Mild, neutral conditions | High functional group tolerance |

| Enzymes (e.g., Lipases) | Mild, often aqueous or solvent-free | High selectivity, environmentally friendly |

Construction of Complex Molecular Architectures

The multifunctional nature of this compound makes it an ideal starting material for the synthesis of more complex molecules, particularly heterocycles.

Heterocyclic Ring Formation: Pyrazole (B372694) Derivatives from this compound

The reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) is a classic and highly effective method for synthesizing pyrazole rings, known as the Knorr pyrazole synthesis. nih.govyoutube.com this compound contains a 1,3-dicarbonyl unit (the C3-keto and the C1-ester group) as well as another ketone at C5, making it a suitable precursor for pyrazole synthesis.

The reaction proceeds via a cyclocondensation mechanism. Hydrazine, acting as a bidentate nucleophile, attacks the two carbonyl carbons of the 1,3-dicarbonyl system. nih.govmdpi.com The initial attack is typically followed by the formation of a hydrazone intermediate, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com

In the case of this compound, there are two potential 1,3-dicarbonyl systems that could react with hydrazine:

The C3-ketone and the C5-ketone: These two ketones form a 1,3-dicarbonyl relationship.

The C3-ketone and the C1-ester: This is a classic β-keto ester arrangement.

The reaction between a non-symmetrical β-dicarbonyl compound and a monosubstituted hydrazine can lead to a mixture of regioisomers. researchgate.net For this compound reacting with hydrazine, the regioselectivity will be determined by the relative electrophilicity of the three carbonyl carbons. Generally, ketones are more reactive towards nucleophiles like hydrazine than esters. chegg.com Therefore, the reaction is most likely to occur between the two ketone groups (C3 and C5).

The proposed reaction would involve the initial formation of a hydrazone at one of the ketone carbonyls, followed by intramolecular attack of the second nitrogen atom on the other ketone carbonyl, and finally dehydration to furnish the pyrazole ring. This would lead to the formation of an ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-4-yl)-2-oxoacetate derivative.

Annulation and Cycloaddition Reactions

The structural framework of this compound makes it a suitable candidate for annulation reactions, which are processes that form a new ring onto an existing molecule. The presence of acidic protons alpha to the carbonyl groups allows for the formation of enolates, which can act as nucleophiles in Michael addition reactions—often the initial step in annulation sequences like the Robinson annulation. While specific examples involving this exact molecule are not extensively documented in high-impact literature, its reactivity can be inferred from similar β-dicarbonyl compounds.

Furthermore, derivatives of related pentanoate structures serve as reagents in annulation processes. For instance, Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is used as a stable precursor for Nazarov's reagent (ethyl 3-oxopent-4-enoate), which is subsequently used in annulation reactions to form cyclopentenone rings. researchgate.net This suggests that appropriate modification of this compound could yield intermediates for similar ring-forming strategies.

In the realm of cycloadditions, the carbon-carbon double bond of the enol or enolate form of the molecule could potentially participate as a component in [3+2] or [4+2] cycloaddition reactions, reacting with dipoles or dienes to form five- or six-membered rings, respectively.

Carbon-Carbon Bond Forming Reactions: Alkylation and Acylation

One of the most significant aspects of the reactivity of this compound is its utility in forming new carbon-carbon bonds via alkylation and acylation at its α-carbon positions. The proton at the C2 position, situated between two carbonyl groups, is particularly acidic and can be readily removed by a suitable base, such as sodium ethoxide or the stronger, non-nucleophilic base lithium diisopropylamide (LDA), to generate a stabilized enolate.

This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, ethyl bromide) results in the formation of a new carbon-carbon bond, attaching the alkyl group to the C2 position. This process is a cornerstone of the malonic ester and acetoacetic ester syntheses, which allow for the construction of substituted carboxylic acids and ketones. libretexts.org Given that this compound has two acidic α-hydrogens, a second alkylation can be performed if desired. libretexts.org

Acylation: Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides. This reaction introduces an additional acyl group, further functionalizing the molecule. Procedures for the C-acylation of similar β-keto esters, such as ethyl acetoacetate (B1235776), are well-established, often utilizing magnesium chloride and a tertiary amine base to achieve high yields. lookchem.com

The table below illustrates potential products from these transformations.

| Reaction Type | Reagent Example | Product Structure |

| Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-acetyl-2,4-dimethyl-3-oxopentanoate |

| Alkylation | Ethyl Bromide (CH₃CH₂Br) | Ethyl 2-acetyl-2-ethyl-4-methyl-3-oxopentanoate |

| Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 2,4-diacetyl-4-methyl-3-oxopentanoate |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Ethyl 2-acetyl-2-benzoyl-4-methyl-3-oxopentanoate |

Synthesis of Bioactive Analogs and Precursors

The functional group array in this compound makes it an attractive starting point for the synthesis of various bioactive molecules and specialty chemicals.

Derivatization for Pharmaceutical Intermediate Synthesis

β-Keto esters are a crucial class of compounds in the synthesis of pharmaceuticals due to their ability to be converted into a wide range of heterocyclic systems. While specific blockbuster drugs derived directly from this compound are not prominent in the literature, its derivatization holds significant potential.

For instance, the 1,3-dicarbonyl moiety is a classic precursor for the synthesis of pyrazoles and pyrimidines.

Reaction with hydrazine or its derivatives would lead to the formation of a pyrazole ring , a core structure found in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib) and protein kinase inhibitors.

Condensation with urea, thiourea, or guanidine (B92328) derivatives can yield pyrimidine rings , the central scaffold in many antiviral and anticancer agents.

The versatility of related compounds, such as Ethyl 2-fluoro-3-oxopentanoate, which serves as a key intermediate in the synthesis of the antifungal agent Voriconazole, highlights the value of this molecular template in medicinal chemistry. nbinno.com The development of catalytic asymmetric reactions for similar keto esters to construct optically active tertiary alcohols is also an area of active research for producing chiral pharmaceutical intermediates. sumitomo-chem.co.jp

Precursors to Agrochemical and Specialty Chemical Compounds

Beyond pharmaceuticals, this compound and its analogs are relevant in the agrochemical and specialty chemical industries. The reactivity of the dicarbonyl system can be exploited to synthesize various pesticides and herbicides.

In the field of specialty chemicals, related structures known as 2,2,4-trimethyl-3-oxopentanoate esters have been developed as reactive coalescents in waterborne coating compositions like latex paints. google.com These compounds aid in film formation and can subsequently crosslink under UV irradiation, improving the final properties of the coating. google.com This application suggests that this compound could be explored for similar uses or as a monomer in polymerization reactions.

Furthermore, esters of branched-chain carboxylic acids are often used as flavoring and fragrance agents. For example, ethyl 4-methylpentanoate (B1230305) is noted for its fruity odor. thegoodscentscompany.com Hydrolysis and subsequent modification of this compound could provide access to a library of related esters for evaluation as new fragrance or flavor components.

The table below summarizes potential applications based on the compound's structural features.

| Industry | Potential Application | Relevant Transformation |

| Pharmaceutical | Synthesis of Pyrazole-based drugs | Reaction with Hydrazine derivatives |

| Pharmaceutical | Synthesis of Pyrimidine-based drugs | Condensation with Urea/Thiourea |

| Specialty Chemical | Reactive Coalescent in Coatings | Polymerization/Crosslinking |

| Flavor & Fragrance | Synthesis of Fruity Esters | Hydrolysis, Reduction, and Re-esterification |

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of Ethyl 2-acetyl-4-methyl-3-oxopentanoate, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative oxygen atoms causing a downfield shift.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (isobutyl) | ~0.9 - 1.1 | Doublet | ~6.8 |

| CH (isobutyl) | ~2.5 - 2.8 | Multiplet | - |

| CH₃ (acetyl) | ~2.1 - 2.3 | Singlet | - |

| CH (backbone) | ~3.5 - 3.8 | Doublet | ~8.0 |

| OCH₂CH₃ | ~4.0 - 4.3 | Quartet | ~7.1 |

| OCH₂CH₃ | ~1.1 - 1.3 | Triplet | ~7.1 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electron-withdrawing groups. Carbonyl carbons are characteristically found at the downfield end of the spectrum. libretexts.orglibretexts.org

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone, isobutyl) | ~205 - 215 |

| C=O (acetyl) | ~200 - 210 |

| C=O (ester) | ~165 - 175 |

| CH (backbone) | ~55 - 65 |

| OCH₂CH₃ | ~60 - 65 |

| CH (isobutyl) | ~40 - 50 |

| CH₃ (acetyl) | ~25 - 35 |

| CH₃ (isobutyl) | ~18 - 25 |

| OCH₂CH₃ | ~10 - 15 |

To definitively assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methine proton of the isobutyl group and its adjacent methyl protons. It would also confirm the coupling between the methylene (B1212753) and methyl protons of the ethyl ester group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the signal for the ester methylene protons would correlate with the corresponding carbon signal around 60-65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. libretexts.org This technique is invaluable for piecing together the molecular fragments. Key HMBC correlations would be expected from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent backbone methine carbon. Similarly, the protons of the ethyl group would show correlations to the ester carbonyl carbon.

β-dicarbonyl compounds like this compound can exist in equilibrium between their keto and enol tautomeric forms. cdnsciencepub.comresearchgate.net Dynamic NMR spectroscopy is a powerful tool to study this exchange process. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging protons. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal. Analysis of these temperature-dependent spectral changes can provide quantitative information about the thermodynamics and kinetics of the tautomeric equilibrium. thermofisher.com

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass of these ions can be used to confirm the elemental formula of the compound. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, would provide valuable structural information. nih.gov Common fragmentation pathways for β-keto esters include cleavage of the ester group and losses of small neutral molecules like water and carbon monoxide. rsc.org

Predicted ESI-MS Fragmentation:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Ethanol |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water |

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, the sample would be vaporized and separated on a GC column before being introduced into the mass spectrometer. The retention time from the GC provides an additional piece of identifying information. The mass spectrometer, typically using electron ionization (EI), would then generate a mass spectrum characterized by extensive fragmentation. libretexts.org

It is important to note that β-keto esters can sometimes undergo on-column reactions in the heated GC injector or on the column itself. These reactions can include decarboxylation or rearrangement, leading to the detection of species that were not present in the original sample. Careful optimization of the GC method is therefore crucial for accurate analysis.

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic techniques are indispensable in the study of this compound, providing robust methods for its separation from complex mixtures and for precise quantification. The selection of a specific chromatographic method is contingent upon the analytical objective, such as monitoring the progress of a synthesis, assessing the purity of the final product, or determining the stereochemical outcome of an asymmetric reaction. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques, each offering distinct advantages for the analysis of this β-keto ester.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Method development focuses on optimizing separation efficiency, analysis time, and detection sensitivity. A critical consideration for β-keto esters is their potential for thermal decomposition in the high-temperature environment of the GC injector and column. researchgate.net Therefore, optimization is crucial to ensure accurate quantification and avoid the generation of artifacts. researchgate.net

Key parameters in GC method development include the choice of the stationary phase, temperature programming, injector settings, and detector type. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., SE-54), is often suitable for achieving good resolution of the analyte from starting materials, solvents, and byproducts. google.com

Optimization of the temperature program is vital. An initial low oven temperature ensures efficient trapping of the analyte at the head of the column, followed by a controlled ramp rate to elute components based on their boiling points and interaction with the stationary phase. google.com The flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear range. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) is coupled with the GC, providing valuable mass spectral data. researchgate.netacs.org

Below is a representative table of optimized GC parameters for the analysis of a compound structurally related to this compound.

| Parameter | Condition |

|---|---|

| Chromatographic Column | SE-54 (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 180 °C |

| Detector (FID) Temperature | 200 °C |

| Carrier Gas | Nitrogen |

| Oven Temperature Program | Initial: 90 °C, Ramp: 30 °C/min, Final: 160 °C |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring the synthesis of this compound and assessing the purity of the isolated product. onyxipca.com Unlike GC, HPLC is performed at or near ambient temperature, which circumvents issues of thermal degradation. This makes it particularly suitable for analyzing reaction mixtures directly to track the consumption of reactants and the formation of products over time. acs.orgacs.org

Method development in HPLC involves the careful selection of the stationary phase, mobile phase composition, flow rate, and detector. onyxipca.com For a moderately polar compound like this compound, reversed-phase chromatography is the most common approach. A C18 or Phenyl stationary phase is typically effective. onyxipca.com

The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of both polar and non-polar components of the reaction mixture. A UV detector is commonly used for quantification, set at a wavelength where the analyte exhibits strong absorbance, typically near the λmax of its carbonyl chromophores. bridgewater.edu

The data obtained from HPLC analysis allows for the calculation of conversion, yield, and purity at various stages of the chemical process, providing critical information for reaction optimization. pharmasalmanac.com

An example of a typical HPLC method for purity analysis is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (5 µm; 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Column Temperature | Ambient |

Chiral Chromatography for Enantiomeric Excess Determination

In the context of asymmetric synthesis, determining the enantiomeric composition of the product is essential. Chiral chromatography, a specialized form of HPLC, is the gold standard for separating and quantifying the enantiomers of chiral molecules like this compound. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. heraldopenaccess.us

Commonly used CSPs are based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. heraldopenaccess.us The development of a chiral separation method involves screening various CSPs and mobile phases to achieve baseline resolution of the enantiomeric peaks. The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). nih.govrsc.org

Once the enantiomers are separated, the enantiomeric excess (ee) can be calculated from the peak areas in the chromatogram. The ee is a measure of the purity of one enantiomer over the other and is a critical indicator of the success of an asymmetric reaction. The determination of enantiomeric excess is a crucial step in the development of stereoselective synthetic methods. bohrium.com

The following table outlines a set of conditions for a chiral HPLC separation suitable for a β-keto ester.

| Parameter | Condition |

|---|---|

| Chiral Column | Cellulose-based (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane:Isopropanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

Computational Chemistry and Theoretical Modeling of Ethyl 2 Acetyl 4 Methyl 3 Oxopentanoate

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For Ethyl 2-acetyl-4-methyl-3-oxopentanoate, DFT calculations, typically employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are used to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure of the molecule.

From the optimized geometry, key structural parameters can be extracted.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O (ester) | 1.21 | O=C-C (ester) | 124.5 |

| C=O (keto) | 1.23 | C-C-C (backbone) | 114.0 |

| C=O (acetyl) | 1.22 | H-C-H (methyl) | 109.5 |

| C-C (backbone) | 1.53 | ||

| C-O (ester) | 1.35 |

Furthermore, DFT is crucial for elucidating the electronic properties of the molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers that govern reaction rates. For a β-dicarbonyl compound like this compound, a common reaction is the alkylation of the α-carbon, which is highly acidic. pressbooks.pubuobabylon.edu.iq

Table 3: Hypothetical Energy Profile for α-Carbon Alkylation

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Enolate + Alkyl Halide) | 0.0 |

| Transition State (TS) | +15.5 |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and to understand the energy barriers to rotation between them. libretexts.orglibretexts.org

Table 4: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 180 | 0 | 0.00 |

| Local Minimum 1 | 60 | 180 | +1.2 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, providing a powerful means to verify experimentally determined structures. mdpi.com The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. modgraph.co.ukq-chem.com

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.ukrsc.org In this method, the geometry of the molecule is first optimized, and then the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and experimental chemical shifts provides high confidence in the assigned molecular structure. rsc.orgresearchgate.net

Table 5: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Experimental ¹³C Shift | Predicted ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|

| Ester C=O | 168.5 | 169.0 | - | - |

| Keto C=O | 202.1 | 202.5 | - | - |

| Acetyl C=O | 201.2 | 201.8 | - | - |

| O-C H₂ | 61.5 | 61.8 | 4.20 | 4.22 |

| C H₂-CH₃ | 14.1 | 14.3 | 1.25 | 1.27 |

| α-C H | 58.9 | 59.2 | 3.65 | 3.68 |

| C H(CH₃)₂ | 41.3 | 41.5 | 2.85 | 2.88 |

| CH(C H₃)₂ | 18.2 | 18.5 | 1.10 | 1.12 |

Molecular Docking and Interaction Studies with Catalytic Species

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a catalyst or an enzyme active site. nih.gov This method is invaluable for understanding the interactions that drive catalytic processes involving this compound.

In a typical docking study, the three-dimensional structures of both the ligand and the receptor are used. The docking algorithm samples a large number of possible binding poses of the ligand within the catalyst's active site and scores them based on a scoring function that estimates the binding affinity. acs.org The results can reveal crucial intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-catalyst complex. nih.gov This information is critical for explaining catalyst selectivity and for designing more efficient catalytic systems for reactions involving this β-keto ester. nih.govacs.org

Table 6: Hypothetical Docking Results with a Catalyst Active Site

| Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.5 | SER 70, ASN 104 | Hydrogen Bond |

| 2 | -7.1 | LEU 294 | Hydrophobic |

Emerging Research Directions and Future Perspectives

Integration in Flow Chemistry and Microreactor Technologies

The synthesis of complex molecules like β-keto esters is increasingly benefiting from the adoption of flow chemistry and microreactor technologies. acs.orgresearchgate.netcore.ac.uk These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for seamless scalability. For the synthesis of Ethyl 2-acetyl-4-methyl-3-oxopentanoate, the integration of flow chemistry could lead to more efficient and reproducible production methods.

Future research in this area will likely focus on the development of continuous flow processes for the key reaction steps in the synthesis of this compound, such as the Claisen condensation or other C-C bond-forming reactions. organic-chemistry.org Microreactors could be designed to precisely control reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, the ability to safely handle reactive intermediates in flow systems opens up possibilities for exploring new synthetic routes that may be too hazardous to conduct in batch. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for β-Keto Ester Synthesis

| Feature | Batch Processing | Flow Chemistry/Microreactors |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often limited by mixing efficiency | Enhanced due to small diffusion distances |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and time |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |

| Scalability | Often requires re-optimization | More straightforward "scaling-out" |

| Reproducibility | Can be variable between batches | High, due to consistent reaction conditions |

Exploration of Novel Catalytic Systems for its Synthesis and Transformation

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will undoubtedly focus on discovering new catalysts to improve its synthesis and to enable novel transformations. This includes the exploration of both homogeneous and heterogeneous catalysts, as well as biocatalysis.

In the realm of synthesis, there is a growing interest in asymmetric catalysis to produce enantiomerically pure β-keto esters, which are valuable building blocks for pharmaceuticals and other biologically active molecules. acs.orgrsc.orgacs.org Future work could involve the design of chiral catalysts for the stereoselective synthesis of specific isomers of this compound.

For its transformation, novel catalytic systems can unlock new reaction pathways. The β-keto ester moiety is a versatile functional group that can participate in a wide range of reactions. nih.govacs.orgresearchgate.netnih.govabertay.ac.uk Research into new catalysts could enable selective modifications at the α-carbon, the ketone, or the ester group, leading to a diverse array of new derivatives with potentially interesting properties. For example, recent advances in the transesterification of β-keto esters using environmentally benign catalysts like boric acid could be applied to diversify the ester group of the target molecule. nih.govrsc.org

Development of Advanced Materials Utilizing this compound Scaffolds

The unique structural features of this compound, including its multiple carbonyl groups and potential for further functionalization, make it an intriguing candidate as a building block or scaffold for the development of advanced materials. While this area of research is still in its infancy for this specific compound, the broader field of polymer chemistry has shown the potential of incorporating β-keto ester functionalities into polymer backbones. researchgate.netresearchgate.net

Future research could explore the polymerization of monomers derived from this compound to create novel polyesters or other polymers. The presence of the β-keto ester group within the polymer chain could impart unique properties, such as the ability to form complexes with metal ions or to participate in dynamic covalent chemistry. This could lead to the development of self-healing materials, responsive polymers, or new types of biodegradable plastics. The field of poly(β-amino esters) (PBAEs), for instance, highlights how the incorporation of ester functionalities can lead to biodegradable polymers with applications in drug delivery and tissue engineering. resolvemass.caresolvemass.ca

Comparative Studies with Structurally Modified Analogues: Structure-Reactivity Relationships

A fundamental aspect of chemical research is understanding how the structure of a molecule influences its reactivity. For this compound, systematic studies involving structurally modified analogues will be crucial for elucidating these structure-reactivity relationships. By making targeted modifications to the molecule's backbone and substituent groups, researchers can gain valuable insights into the electronic and steric factors that govern its chemical behavior.

Future studies could involve the synthesis of a library of analogues where, for example, the ethyl group of the ester is replaced with other alkyl or aryl groups, or where the methyl and acetyl substituents are varied. The reactivity of these analogues in a range of chemical transformations could then be systematically evaluated. Such studies would not only provide a deeper understanding of the fundamental chemistry of β-keto esters but also guide the design of new molecules with tailored properties for specific applications. nih.gov

Table 2: Potential Structural Modifications of this compound for Reactivity Studies

| Position of Modification | Original Group | Potential Modified Groups | Expected Impact on Reactivity |

| Ester | Ethyl | Methyl, tert-Butyl, Benzyl | Altered susceptibility to hydrolysis and transesterification |

| α-Carbon | Acetyl | Other acyl groups, alkyl groups | Influence on enolate formation and subsequent reactions |

| γ-Carbon | Methyl | Larger alkyl groups, aryl groups | Steric hindrance affecting access to carbonyl groups |

Environmental Impact and Sustainable Lifecycle Assessment of its Chemical Processes

In line with the growing emphasis on green chemistry and sustainability in the chemical industry, a critical area of future research for this compound will be the comprehensive assessment of the environmental impact of its synthesis and downstream applications. reachemchemicals.comworldpharmatoday.comtandfonline.comnih.gov A full lifecycle assessment (LCA) will be necessary to identify and quantify the environmental hotspots in its production process, from raw material extraction to final product disposal or recycling. earthshiftglobal.comscispace.comp6technologies.combohrium.comsemanticscholar.org

Future research in this domain should focus on several key aspects:

Green Metrics: Evaluation of the synthesis routes using metrics such as atom economy, E-factor, and process mass intensity to quantify waste generation.

Solvent and Reagent Selection: Investigation into the use of greener solvents and reagents to minimize the environmental footprint of the synthesis.

Energy Efficiency: Analysis of the energy consumption of the manufacturing process and exploration of more energy-efficient technologies.

Biodegradability and Ecotoxicity: Assessment of the biodegradability of this compound and its derivatives, as well as their potential toxicity to aquatic and terrestrial ecosystems.

By proactively addressing these environmental considerations, the development and commercialization of this compound can proceed in a more sustainable and responsible manner.

Q & A

Q. What are the established synthetic routes for Ethyl 2-acetyl-4-methyl-3-oxopentanoate?

this compound can be synthesized via condensation reactions. A reported method involves reacting ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate under basic conditions, followed by hydrolysis and distillation to isolate the product. Key parameters include temperature control (~102°C at 3 mm Hg for distillation) and yield optimization through stoichiometric adjustments (typically ~50% yield) . Alternative routes may employ Claisen or Michael addition mechanisms, depending on precursor availability.

Q. How is structural characterization of this compound performed?

Characterization relies on spectroscopic techniques:

- NMR : Distinct signals for acetyl (δ ~2.3 ppm, singlet) and ester carbonyl groups (δ ~4.1 ppm quartet for -OCH2).

- MS : Molecular ion peaks at m/z 186.20 (C9H14O4) with fragmentation patterns confirming ketone and ester functionalities .

- IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O). Cross-validation with elemental analysis (C, H, O percentages) ensures structural accuracy .

Q. How does this compound differ from its structural isomers?

The compound is distinguished by the position of the methyl and acetyl groups. For example:

- Ethyl 2-acetyl-3-methyl-4-oxopentanoate : Methyl at C3 vs. C4.

- Ethyl 2-acetyl-4-oxopentanoate : Lacks the methyl group entirely. These differences alter reactivity, such as steric hindrance at C4 in the target compound, affecting nucleophilic attack sites .

Q. What purification methods are effective for this compound?

Common techniques include:

- Distillation : Vacuum distillation (102°C at 3 mm Hg) to isolate the product from byproducts.

- Chromatography : Column chromatography using silica gel and ethyl acetate/hexane mixtures.

- Recrystallization : Solvent pairs like ethanol/water improve purity for crystallographic studies .

Q. What factors influence reaction yields, and how can they be optimized?

Yields depend on:

- Catalyst choice : Bases like sodium ethoxide enhance condensation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature : Controlled heating (60–80°C) minimizes side reactions. Statistical optimization (e.g., Design of Experiments) can systematically identify ideal conditions .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations model transition states and intermediate stability. For example, nucleophilic attack at the ketone group can be simulated to predict regioselectivity. Solvent effects (e.g., methanol vs. DMF) are incorporated via implicit solvation models, aligning with experimental observations of electrophilic reactivity .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

Q. What role do steric and electronic effects play in the compound’s reactivity?

- Steric effects : The C4 methyl group hinders nucleophilic attack at the adjacent ketone, favoring reactions at the acetyl group.

- Electronic effects : The electron-withdrawing ester and ketone groups activate the α-hydrogens for deprotonation, enabling enolate formation. These factors are critical in designing asymmetric syntheses or catalytic cycles .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include low melting points and polymorphism. Strategies:

Q. How can kinetic vs. thermodynamic control improve selectivity in derivatives of this compound?

- Kinetic control : Low-temperature reactions favor enolate formation at the less hindered acetyl group.

- Thermodynamic control : Prolonged heating shifts equilibria toward more stable products (e.g., conjugated enones).

Monitoring via time-resolved IR or HPLC guides condition optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.